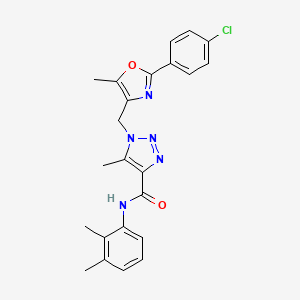
(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2580230-43-7 . It has a molecular weight of 209.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 209.12 .Wirkmechanismus
The mechanism of action of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is not fully understood. However, it is believed to act as a nucleophilic catalyst in organic reactions by facilitating the formation of intermediates and stabilizing transition states. In medicinal chemistry, it is believed to act by inhibiting specific enzymes or interacting with cellular receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride in laboratory experiments is its high reactivity and selectivity as a catalyst. It is also readily available and easy to handle. However, its hygroscopic nature and sensitivity to air and moisture can pose challenges in handling and storage.
Zukünftige Richtungen
There are several future directions for the use of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride in scientific research. One potential application is in the synthesis of new drugs for the treatment of various diseases, including cancer and viral infections. Another potential application is in the development of new materials with unique properties, including catalytic and sensing applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various applications, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride can be achieved through several methods, including the reaction of 2,4-lutidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,4-dimethylpyridine with formaldehyde and reduction with hydrogen gas over a palladium catalyst. Both methods yield this compound as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride has been widely used in scientific research due to its unique properties. In organic synthesis, it is used as a catalyst for various reactions, including acylation, alkylation, and Michael addition. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents. In material science, it has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2,4-dimethylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLUGOQVVFGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580230-43-7 |
Source


|
| Record name | 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)









![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)